molecular formula C9H16O3 B092219 Ethyl 4,4-dimethyl-3-oxopentanoate CAS No. 17094-34-7

Ethyl 4,4-dimethyl-3-oxopentanoate

Cat. No. B092219
CAS RN: 17094-34-7
M. Wt: 172.22 g/mol
InChI Key: VUYNTIDSHCJIKF-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-3-oxopentanoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural similarities, such as ethyl 2,4-dioxopentanoate and ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate. These compounds are important intermediates in organic synthesis and have applications in the preparation of pharmaceuticals like gemcitabine hydrochloride .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of chiral starting materials for stereocontrolled creation of carbon-carbon bonds. For example, the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide leads to the formation of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate . Similarly, a practical and efficient protocol is described for the synthesis of ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate, which involves the separation of diastereomers to achieve high optical purity .

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 4,4-dimethyl-3-oxopentanoate often includes functionalities such as ester groups, protected diol functionalities, and fluorinated groups. These functionalities contribute to the versatility of the compounds in organic synthesis. The presence of chiral centers is also significant, as it allows for the synthesis of optically active molecules .

Chemical Reactions Analysis

The compounds discussed in the papers undergo various chemical reactions, including condensation and the introduction of functionalities such as trifluoromethyl groups. These reactions are crucial for the transformation of the compounds into more complex molecules or pharmaceuticals. The presence of multiple functional groups in these molecules provides a wide array of possible chemical transformations .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. The presence of diastereomers can lead to differences in physical properties, which can be exploited for separation and purification purposes. The chemical properties, such as reactivity and stability, are determined by the functional groups present in the molecule. For instance, the ester and hydroxyl groups can participate in further functional group manipulations, which is essential for the synthesis of complex organic molecules .

Scientific Research Applications

  • Isoxazol-5(4H)-ones Synthesis : Ethyl 4,4-dimethyl-3-oxopentanoate was used in synthesizing isoxazol-5(4H)-ones, which have potential applications in organic synthesis and pharmaceuticals. Compounds derived from this process were characterized using X-ray analyses, indicating its utility in complex organic reactions (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

  • Anionic Polymerization of Methacrylates : Ethyl 4,4-dimethyl-3-oxopentanoate was studied for its role in the cleavage into simpler esters, which significantly influence the anionic polymerization of methacrylates. This has implications in polymer science and materials engineering (Lochmann & Trekoval, 1981).

  • Photochromic Diarylethene Precursor : The compound has been used in the aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate to create photochromic diarylethene, an important precursor for photoactive compounds. This application is relevant in developing materials with light-responsive properties (Lvov et al., 2017).

  • Synthesis of Statin Precursor : Ethyl 4,4-dimethyl-3-oxopentanoate was also involved in the enantioselective hydrogenation process for synthesizing key intermediates in statin drugs. This highlights its importance in medicinal chemistry and drug development (Korostylev et al., 2008).

  • Lignocellulosic Biofuel Research : Ethyl levulinate, a derivative of Ethyl 4-oxopentanoate, was investigated for its combustion kinetics as a potential biofuel. This research is significant in the context of renewable energy and sustainable fuel sources (Ghosh et al., 2018).

  • Organic Synthesis Applications : The compound was used in the synthesis of various heterocyclic compounds, indicating its utility in a broad range of organic synthesis applications. This includes the generation of cyclopropane derivatives and other complex organic structures (Armesto, Gallego, & Horspool, 1990).

  • Zinc Enolate Reactions : Ethyl 4-bromo-2,2,4-trimethyl-3-oxopentanoate, a related compound, was studied in zinc enolate reactions, demonstrating the compound's relevance in organic synthesis, particularly in the formation of complex diones (Shchepin, Sazhneva, & Litvinov, 2003).

Safety And Hazards

Ethyl 4,4-dimethyl-3-oxopentanoate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

properties

IUPAC Name

ethyl 4,4-dimethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-12-8(11)6-7(10)9(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYNTIDSHCJIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066161
Record name Ethyl 4,4-dimethyl-3-oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4-dimethyl-3-oxopentanoate

CAS RN

17094-34-7
Record name Ethyl pivaloylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17094-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl pivaloylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 4,4-dimethyl-3-oxo-, ethyl ester
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Record name Ethyl 4,4-dimethyl-3-oxovalerate
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Record name Ethyl 4,4-dimethyl-3-oxovalerate
Source European Chemicals Agency (ECHA)
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Record name ETHYL PIVALOYLACETATE
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Synthesis routes and methods I

Procedure details

A solution of 100 g of pinacolone in 500 cc of benzene was added dropwise over a period of 4 hours at 50° C/150 Torr to a solution of 500 cc of benzene, 900 cc of diethyl carbonate, 125 g of potassium-tert.-butylate and 200 cc of hexamethyl phosphoric acid triamide, and benzene and ethanol slowly distilled off. After the ketone had been added, another 500 cc of benzene were added dropwise. The total reaction time was 9 hours. The reaction mixture was then treated and distilled in the same way as described in 1 above. The yield was 54% of pivaloyl acetic acid ethyl ester.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
500 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

325 g of sodium hydride (80% solution in paraffin oil) were suspended in 2500 cc of diethyl carbonate and 500 cc of hexamethyl phosphoric acid triamide, 500 g of pinacolone (92%) were then slowly added dropwise at 45° to 50° C. and, on completion of the addition the reaction mixture was treated as described in 3 above. The yield was 91% of pivaloyl acetic acid ethyl ester.
Quantity
325 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

250 g of potassium-tert.-butylate were suspended in a solution of 480 cc of diethyl carbonate and 100 cc of hexamethyl phosphoric acid triamide, followed by the gradual dropwise addition of 100 g pinacolone at 45° C/normal pressure. On completion of the addition, the mixture was stirred for 1 hour at 45° C and, after cooling, alcohol, water and finally hydrochloric acid carefully added one after the other to the reaction mixture. The reaction mixture was then treated and purified in the same way as described in 1 above. The yield was 67% of pivaloyl acetic acid ethyl ester.
[Compound]
Name
potassium tert.-butylate
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods IV

Procedure details

Ethyl pivaloylacetate was prepared from diethyl malonate in the following manner. Diethyl malonate (64 g, 0.4 mol) was dissolved in 350 ml of a mixture of xylene isomers. A solution of sodium ethoxide, prepared by dissolving sodium (9.66 g, 0.42 g at) in absolute ethanol (150 ml), was then added with stirring at ambient temperature. Ethanol was removed by distillation. After the mixture was cooled to 50° C., pivaloylchloride (53 g, 0.4 mol) was added with stirring over a period of one hour and the resulting slurry stirred for a further hour. The mixture obtained was then filtered to remove sodium chloride and the filtrate added to dry sodium ethoxide, which had been prepared by dissolving sodium (9.29 g; 0.4 g at) in 250 ml of absolute ethanol and evaporating to dryness. After stirring for 90 minutes at 50° C., the mixture was acidified with dilute hydrochloric acid and the organic phase separated and dried over anhydrous magnesium sulphate. Evaporation of the solvent in a rotary evaporator followed by vacuum distillation afforded essentially pure ethyl pivaloylacetate product as a colorless liquid (b.p. 167° C. at 65 mbar). Structure of the product was confirmed with NMR analysis. The product yield, determined by GLC, was 0.343 mol (86%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.66 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
53 g
Type
reactant
Reaction Step Five
Quantity
9.29 g
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

The experiment of Example 1 was repeated using diethyl pivaloylmalonate as the starting material, instead of dimethyl pivaloylmalonate, and using diethyl ether as the solvent. The reaction was carried out at 35° C. for 7 hours. From GLC-analysis it appeared that conversion of starting material was essentially complete and that ethyl pivaloylacetate had been obtained in a yield of 83%. A small amount of ethyl pivalate had been formed, together with diethyl malonate and pivalic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethyl pivaloylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,4-dimethyl-3-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,4-dimethyl-3-oxopentanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4,4-dimethyl-3-oxopentanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4,4-dimethyl-3-oxopentanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4,4-dimethyl-3-oxopentanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4,4-dimethyl-3-oxopentanoate

Citations

For This Compound
43
Citations
D Zhu, Y Yang, JD Buynak, L Hua - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
In our effort to search for effective carbonyl reductases, the activity and enantioselectivity of a carbonyl reductase from Sporobolomyces salmonicolor have been evaluated toward the …
Number of citations: 92 pubs.rsc.org
JP Hofmann, F Duus, AD Bond, PE Hansen - Journal of molecular structure, 2006 - Elsevier
3-Acyltetronic acids bearing different 3- and 5-substituents have been examined focussing on tautomerism and inter- and intramolecular hydrogen-bonding properties of these β,β′-…
Number of citations: 10 www.sciencedirect.com
LF Pahler - 1972 - scholarsarchive.byu.edu
Four γ-diketones were synthesized by using a modification of the Kolbe electrolytic condensation of β-ketocarboxylic acids.[--see equation in thesis--] The following γ-diketones were …
Number of citations: 0 scholarsarchive.byu.edu
A Barton, SP Breukelman, PT Kaye… - Journal of the …, 1982 - pubs.rsc.org
Convenient general procedures have been developed for preparing series of thiazole-4- and -5-carboxylates containing alkyl and halogeno substituents. While both series of esters …
Number of citations: 33 pubs.rsc.org
H Pajouhesh, M Hosseini-Meresht, SH Pajouhesh… - Tetrahedron …, 2000 - Elsevier
The preparation of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), 1, an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) …
Number of citations: 8 www.sciencedirect.com
RP Pandit, SH Kim, YR Lee - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
A novel and facile iron‐catalyzed tandem annulation of o‐phenylenediamines and diazocarbonyls in water for the construction of polyfunctionalized quinoxalines has been developed. …
Number of citations: 39 onlinelibrary.wiley.com
ND Lee - 2023 - digitalcollections.drew.edu
Aldo-keto reductases (ARKs) are NADPH-dependent oxidoreductases, catalysing the conversion of aldehydes and ketones into alcohols. AKR’s have extensive physiological roles due …
Number of citations: 0 digitalcollections.drew.edu
PB Thakur, K Sirisha, AVS Sarma, JB Nanubolu… - Tetrahedron, 2013 - Elsevier
DABCO catalyzed, highly regioselective γ-addition of β-keto esters has been achieved in the aldol reaction with isatins to afford γ-(3-hydroxy-2-oxindole)-β-keto ester structural …
Number of citations: 24 www.sciencedirect.com
J Zhu, L Han, Y Diao, X Ren, M Xu, L Xu… - Journal of Medicinal …, 2015 - ACS Publications
Human dihydroorotate dehydrogenase (HsDHODH) is a flavin-dependent mitochondrial enzyme that has been certified as a potential therapeutic target for the treatment of rheumatoid …
Number of citations: 52 pubs.acs.org
C Pak-Kan - Tetrahedron, 1990 - Elsevier
3H -Pyrrole-3-carboxylic esters (4 ) have been prepared, in some cases together with isomers (5 ) and (6 ) having exocyclic double bonds, by cyclization of suitably substituted 2-…
Number of citations: 7 www.sciencedirect.com

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